2,4-Cyclohexadien-1-one, 6-diazo-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Cyclohexadien-1-one, 6-diazo-4-methyl- is an organic compound with the molecular formula C₇H₆N₂O It is characterized by the presence of a diazo group (-N₂) attached to a cyclohexadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Cyclohexadien-1-one, 6-diazo-4-methyl- typically involves the diazotization of 4-methyl-2,4-cyclohexadienone. This process can be achieved by treating the precursor compound with nitrous acid (HNO₂) under acidic conditions. The reaction is carried out at low temperatures to ensure the stability of the diazo compound.
Industrial Production Methods
Industrial production of 2,4-Cyclohexadien-1-one, 6-diazo-4-methyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
2,4-Cyclohexadien-1-one, 6-diazo-4-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group to an amine group.
Substitution: The diazo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Formation of cyclohexadienone oxides.
Reduction: Formation of 4-methyl-2,4-cyclohexadien-1-amine.
Substitution: Formation of various substituted cyclohexadienones depending on the substituent introduced.
Scientific Research Applications
2,4-Cyclohexadien-1-one, 6-diazo-4-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Cyclohexadien-1-one, 6-diazo-4-methyl- involves the interaction of the diazo group with various molecular targets. The diazo group can undergo decomposition to generate reactive intermediates, which can then interact with nucleophiles or electrophiles in the target molecules. This interaction can lead to the formation of new chemical bonds and the modification of molecular structures.
Comparison with Similar Compounds
Similar Compounds
2,4-Cyclohexadien-1-one, 6-diazo-2,4-dinitro-: Similar structure but with additional nitro groups.
2,5-Cyclohexadien-1-one, 4-diazo-: Similar structure with the diazo group in a different position.
2,4-Cyclohexadienone: Lacks the diazo group but shares the cyclohexadienone core structure.
Uniqueness
2,4-Cyclohexadien-1-one, 6-diazo-4-methyl- is unique due to the presence of the diazo group at the 6-position and the methyl group at the 4-position
Properties
CAS No. |
87842-95-3 |
---|---|
Molecular Formula |
C7H6N2O |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
2-diazonio-4-methylphenolate |
InChI |
InChI=1S/C7H6N2O/c1-5-2-3-7(10)6(4-5)9-8/h2-4H,1H3 |
InChI Key |
AWMLZDXFFPQIGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[O-])[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.